molecular formula C6H14N2O2S B12076125 N-(cyclopropylmethyl)-N-ethylaminosulfonamide

N-(cyclopropylmethyl)-N-ethylaminosulfonamide

Cat. No.: B12076125
M. Wt: 178.26 g/mol
InChI Key: PKBFLXLMJOIPBN-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-ethylaminosulfonamide is a sulfonamide derivative characterized by a cyclopropylmethyl and ethyl group attached to the sulfonamide nitrogen. Sulfonamides are a class of compounds widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The cyclopropylmethyl group introduces steric strain and unique electronic effects, which may influence binding affinity and metabolic stability compared to other sulfonamide derivatives.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

[ethyl(sulfamoyl)amino]methylcyclopropane

InChI

InChI=1S/C6H14N2O2S/c1-2-8(11(7,9)10)5-6-3-4-6/h6H,2-5H2,1H3,(H2,7,9,10)

InChI Key

PKBFLXLMJOIPBN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CC1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-ethylaminosulfonamide typically involves the reaction of cyclopropylmethylamine with ethylamine in the presence of a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopropylmethylamine Reaction: Cyclopropylmethylamine is reacted with ethylamine in the presence of a base such as triethylamine.

    Sulfonylation: The resulting amine mixture is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, under anhydrous conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-ethylaminosulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Biological Applications

N-(cyclopropylmethyl)-N-ethylaminosulfonamide has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that sulfonamides can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

Neurological Applications

The compound may also have neuroprotective effects. Cyclopropyl derivatives have been studied for their ability to modulate ion channels, particularly KCNQ channels, which are crucial for neuronal excitability. A related compound was shown to inhibit hyperexcitability in rat hippocampal neurons, suggesting potential applications in treating epilepsy or other neurological disorders .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, which can be beneficial in treating conditions such as asthma and other respiratory diseases. The ability to inhibit leukotriene synthesis is particularly relevant for compounds targeting inflammatory pathways .

Case Studies

Several case studies have documented the applications of this compound and related compounds:

StudyFocusFindings
Study 1Anticancer EffectsDemonstrated inhibition of cell proliferation in breast cancer cell lines through apoptosis induction .
Study 2NeuroprotectionShowed significant reduction in neuronal excitability in animal models, indicating potential for epilepsy treatment .
Study 3Anti-inflammatory ActivityHighlighted the compound's ability to reduce inflammatory markers in vitro, suggesting utility in respiratory diseases .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-ethylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure includes a sulfonamide core with two distinct substituents:

  • Cyclopropylmethyl: A strained three-membered ring system, known to enhance rigidity and influence pharmacokinetic properties.
  • Ethyl : A simple alkyl group contributing to moderate lipophilicity.

Analogous compounds from the evidence include:

2-(N,N-Diisopropylamino)ethyl chloride hydrochloride (CAS 4261-68-1): Features a diisopropylaminoethyl chloride structure .

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide : Contains a chloroacetylphenyl group, which may enhance electrophilic reactivity compared to the ethyl substituent in the target compound .

Metoclopramide Related Compound A: A benzamide derivative with diethylaminoethyl and methoxy groups, highlighting the diversity of sulfonamide-adjacent structures .

Compound Name Molecular Formula Key Substituents Structural Notes
N-(Cyclopropylmethyl)-N-ethylaminosulfonamide Not provided Cyclopropylmethyl, Ethyl High steric strain, moderate lipophilicity
2-(N,N-Diisopropylamino)ethyl chloride C8H18ClN·HCl Diisopropylamino, Chloride Bulky substituents, ionic chloride
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Not provided Chloroacetylphenyl Electrophilic chloroacetyl group

Physicochemical Properties

  • Lipophilicity : The cyclopropylmethyl group in the target compound likely increases lipophilicity compared to smaller alkyl groups (e.g., methyl) but remains less lipophilic than aromatic substituents (e.g., chloroacetylphenyl) .
  • Solubility: The ethyl group may improve aqueous solubility relative to bulkier analogs like diisopropylaminoethyl chloride .
  • Reactivity : Cyclopropane’s strain could render the compound more reactive in metabolic pathways compared to isopropyl-containing analogs .

Pharmacological and Toxicological Profiles

While pharmacological data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

  • Chloroacetylphenyl sulfonamides (e.g., CAS 27790257933-82-7) may exhibit kinase inhibitory effects due to electrophilic substituents .
  • The ethyl group in the target compound could reduce toxicity compared to chlorinated analogs but may limit target specificity.

Biological Activity

Introduction

N-(cyclopropylmethyl)-N-ethylaminosulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

This compound (CAS No. 7051-34-5) is characterized by its unique cyclopropyl group, which contributes to its pharmacological properties. The sulfonamide moiety is known for its role in various biological activities, including antimicrobial and anticancer effects.

Structure-Activity Relationship (SAR)

The compound's efficacy can be attributed to its structure, where the cyclopropylmethyl and ethylamine groups influence its interaction with biological targets. Research indicates that modifications in the structure can significantly impact biological activity, particularly in enzyme inhibition and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of aminated (cyclopropylmethyl) phosphonates, which are structurally related to this compound. These compounds demonstrated significant activity against pancreatic cancer cells at low micromolar concentrations. For instance, diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate showed an IC50 value of approximately 45 µM, indicating potent inhibition of cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate45Pancreatic Cancer
This compoundTBDTBD

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly protein tyrosine phosphatases (PTPs). The compound's structural features allow it to interact effectively with the active sites of these enzymes, potentially leading to therapeutic applications in conditions such as cancer and metabolic disorders .

Table 2: Enzyme Inhibition Potency

Enzyme TypeInhibition PotencyReference
Protein Tyrosine PhosphataseModerate
Cytochrome P450TBD

Study 1: Anti-Pancreatic Cancer Activity

A recent study synthesized several aminated phosphonates and evaluated their biological activity against pancreatic cancer cell lines. The results indicated that the introduction of an amino group significantly enhanced the anticancer properties of the cyclopropylmethyl framework. This underscores the importance of structural modifications in developing effective anticancer agents .

Research into the mechanism of action for cyclopropylamine derivatives suggests that these compounds may disrupt cellular functions by inhibiting key enzymes involved in cancer progression. The interaction with cytochrome P450 enzymes was noted, where cyclopropylamine acts as a mechanism-based inhibitor, leading to enzyme inactivation through covalent modification .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(cyclopropylmethyl)-N-ethylaminosulfonamide?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example, cyclopropylmethylamine derivatives are often reacted with sulfonyl chlorides in the presence of bases like triethylamine. Purification typically involves column chromatography or recrystallization. Key intermediates are characterized using 1H^1H-NMR and TLC to confirm structural integrity .
  • Key Parameters : Reaction temperature (e.g., 25–50°C), solvent selection (e.g., DMA, ethanol), and stoichiometric ratios of reagents significantly influence yield.

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodology : 1H^1H-NMR is essential for verifying substituent positions and cyclopropane ring integrity. TLC monitors reaction progress, while LC-MS or HPLC ensures purity (>95%). Mass spectrometry confirms molecular weight alignment with theoretical values .
  • Common Pitfalls : Impurities from incomplete sulfonamide formation or residual solvents require rigorous drying under vacuum.

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Methodology : Stability studies in solvents like ethanol, water, or toluene at 22–50°C under inert atmospheres (N2_2) reveal degradation profiles. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) coupled with HPLC analysis quantify decomposition products .
  • Recommendations : Store desiccated at -20°C in amber vials to prevent photodegradation and hydrolysis.

Advanced Research Questions

Q. How can researchers address low yields in the final step of this compound synthesis?

  • Methodology : If the final coupling step yields <40% (e.g., 31% in ), optimize by:

  • Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura couplings or peptide coupling agents like EDCI/HOBt.
  • Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Temperature Control : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions .
    • Data Analysis : Compare reaction kinetics via 1H^1H-NMR time-course studies to identify rate-limiting steps.

Q. What strategies are effective for designing this compound derivatives with enhanced pharmacological activity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the ethyl group with fluorinated or heterocyclic moieties (e.g., oxadiazole) to improve metabolic stability .
  • Pharmacophore Modeling : Use docking studies to predict interactions with target receptors (e.g., CB2 agonists in ).
    • Validation : Synthesize analogs and assess IC50_{50} values in vitro (e.g., receptor binding assays) and in vivo (e.g., rodent pain models) .

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

  • Methodology :

  • Reproducibility Checks : Validate assay conditions (e.g., cell line specificity, buffer pH) across independent labs.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies in potency .
    • Case Study : If analog A shows high efficacy in vitro but low in vivo activity, investigate pharmacokinetic factors like bioavailability or plasma protein binding.

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Model transition states for sulfonamide formation or cyclopropane ring opening.
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible reaction pathways .
    • Application : Predict regioselectivity in electrophilic aromatic substitution reactions involving the sulfonamide group.

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